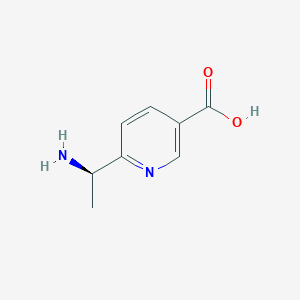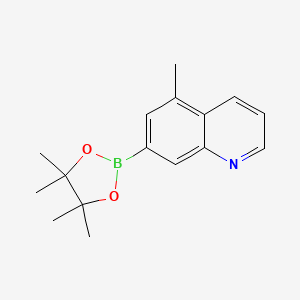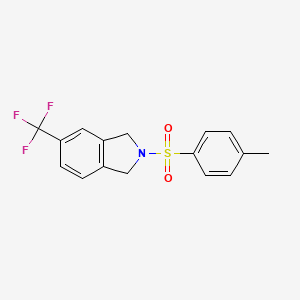
2-Tosyl-5-(trifluoromethyl)isoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tosyl-5-(trifluoromethyl)isoindoline is a compound that belongs to the class of isoindoline derivatives. Isoindolines are important heterocyclic compounds that are present in many synthetic and natural products, displaying a wide array of biological activities. The trifluoromethyl group in this compound enhances its polarity, stability, and lipophilicity, making it valuable in various applications, including pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tosyl-5-(trifluoromethyl)isoindoline typically involves the introduction of the trifluoromethyl group to the isoindoline core. One efficient method involves the use of trifluoromethylsulfonyl chloride (CF3SO2Cl) as a trifluoromethylating agent under metal-free conditions. The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (CH3CN). The tosyl group is introduced via a tosylation reaction using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tosyl-5-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl and tosyl groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium or potassium permanganate (KMnO4) in a basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives with new functional groups.
Applications De Recherche Scientifique
2-Tosyl-5-(trifluoromethyl)isoindoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Tosyl-5-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to the inhibition of enzymes or receptors. The tosyl group can also participate in covalent bonding with target molecules, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tosyl-5-(trifluoromethyl)indole: Similar structure but with an indole core instead of isoindoline.
2-Tosyl-5-(trifluoromethyl)pyrrole: Contains a pyrrole core, differing in the nitrogen atom’s position within the ring.
2-Tosyl-5-(trifluoromethyl)benzofuran: Features a benzofuran core, providing different electronic properties.
Uniqueness
2-Tosyl-5-(trifluoromethyl)isoindoline is unique due to its specific combination of the isoindoline core with the trifluoromethyl and tosyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications where stability, lipophilicity, and reactivity are crucial.
Propriétés
Formule moléculaire |
C16H14F3NO2S |
|---|---|
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C16H14F3NO2S/c1-11-2-6-15(7-3-11)23(21,22)20-9-12-4-5-14(16(17,18)19)8-13(12)10-20/h2-8H,9-10H2,1H3 |
Clé InChI |
WEOFUPWZIWBQHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B15248413.png)
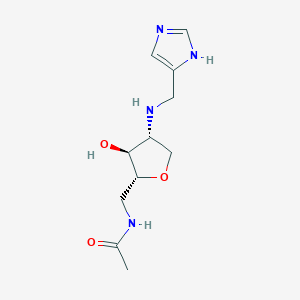
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)
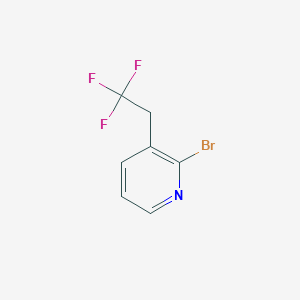
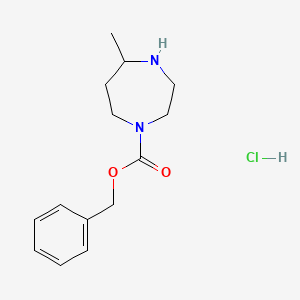
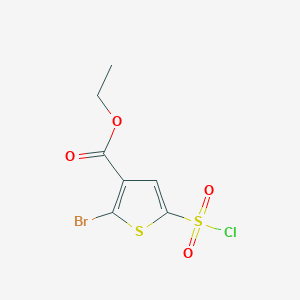
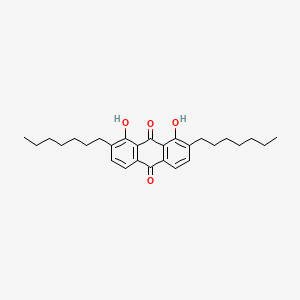
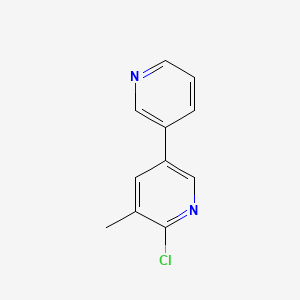
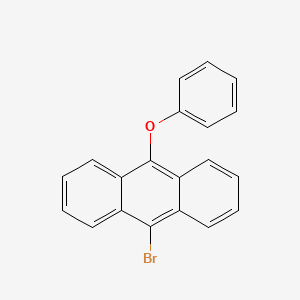
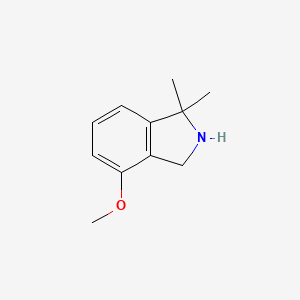
![7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15248468.png)
